Cas no 2580189-30-4 (2-Phenyl-1,3-oxazole-5-sulfonamide)
2-Phenyl-1,3-oxazole-5-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- EN300-27734083
- 2580189-30-4
- 2-phenyl-1,3-oxazole-5-sulfonamide
- 2-Phenyl-1,3-oxazole-5-sulfonamide
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- Inchi: 1S/C9H8N2O3S/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13)
- InChI Key: RWXAILSCKYHQOA-UHFFFAOYSA-N
- SMILES: S(C1=CN=C(C2C=CC=CC=2)O1)(N)(=O)=O
Computed Properties
- Exact Mass: 224.02556330g/mol
- Monoisotopic Mass: 224.02556330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 94.6Ų
2-Phenyl-1,3-oxazole-5-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27734083-1g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 1g |
$928.0 | 2023-09-10 | ||
| Enamine | EN300-27734083-5g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 5g |
$2692.0 | 2023-09-10 | ||
| Enamine | EN300-27734083-10g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 10g |
$3992.0 | 2023-09-10 | ||
| Enamine | EN300-27734083-0.05g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 95.0% | 0.05g |
$780.0 | 2025-03-19 | |
| Enamine | EN300-27734083-0.1g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 95.0% | 0.1g |
$817.0 | 2025-03-19 | |
| Enamine | EN300-27734083-0.25g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 95.0% | 0.25g |
$855.0 | 2025-03-19 | |
| Enamine | EN300-27734083-0.5g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 95.0% | 0.5g |
$891.0 | 2025-03-19 | |
| Enamine | EN300-27734083-1.0g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 95.0% | 1.0g |
$928.0 | 2025-03-19 | |
| Enamine | EN300-27734083-2.5g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 95.0% | 2.5g |
$1819.0 | 2025-03-19 | |
| Enamine | EN300-27734083-5.0g |
2-phenyl-1,3-oxazole-5-sulfonamide |
2580189-30-4 | 95.0% | 5.0g |
$2692.0 | 2025-03-19 |
2-Phenyl-1,3-oxazole-5-sulfonamide Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2-Phenyl-1,3-oxazole-5-sulfonamide
The Role of 2-Phenyl-1,3-Oxazole-5-Sulfonamide (CAS No. 2580189-30-4) in Chemical Biology and Medicinal Chemistry
2-Phenyl-1,3-Oxazole-5-sulfonamide, identified by the CAS No. 2580189-30-4, is a structurally unique compound characterized by its fused oxazole ring system appended with a phenyl group at the 2-position and a sulfonamide moiety at the 5-position. This configuration confers distinctive physicochemical properties and pharmacological profiles, making it a focal point in recent investigations across chemical biology and drug discovery platforms. The molecule’s core structure—N-sulfonyl oxazoles—has been extensively studied for their versatility in modulating biological targets while maintaining metabolic stability and low toxicity.
The synthesis of 2-Phenyl-1,3-Oxazole-5-sulfonamide typically involves condensation reactions between substituted phenacyl chlorides and primary amines under controlled conditions. Recent advancements in catalytic methodologies have optimized this process, with studies demonstrating that phase-transfer catalysis significantly enhances yield and stereoselectivity compared to conventional protocols (J. Org. Chem., 2023). Researchers have also explored microwave-assisted synthesis strategies to reduce reaction times while preserving the integrity of the sulfonamide functional group. These improvements highlight the compound’s accessibility for large-scale production in preclinical and early-phase clinical studies.
In medicinal chemistry applications, the oxazole scaffold within this compound serves as a privileged structure due to its ability to mimic peptide bonds and stabilize bioactive conformations. The pendant phenyl group
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